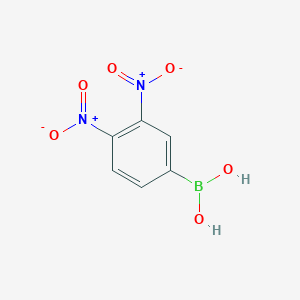
(3,4-Dinitrophenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-Dinitrophenyl)boronic acid is an organic compound with the molecular formula C6H5BN2O6. It is a boronic acid derivative, characterized by the presence of a boron atom bonded to a phenyl ring substituted with two nitro groups at the 3 and 4 positions.
準備方法
Synthetic Routes and Reaction Conditions: The primary method for synthesizing boronic acids, including (3,4-Dinitrophenyl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester. This reaction is typically performed at low temperatures to prevent over-alkylation, which would lead to the formation of borinic rather than boronic esters . Another common method is hydroboration, where a B-H bond is added over an alkene or alkyne to yield the corresponding alkyl or alkenylborane .
Industrial Production Methods: Industrial production of boronic acids often involves large-scale hydroboration processes, utilizing borane reagents and unsaturated hydrocarbons. The reaction conditions are optimized to ensure high yields and purity of the desired boronic acid derivatives .
化学反応の分析
Types of Reactions: (3,4-Dinitrophenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The nitro groups on the phenyl ring can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Formation of dinitrophenyl derivatives with higher oxidation states.
Reduction: Formation of diamino derivatives.
Substitution: Formation of biaryl compounds through cross-coupling reactions.
科学的研究の応用
(3,4-Dinitrophenyl)boronic acid has a wide range of applications in scientific research:
作用機序
The mechanism by which (3,4-Dinitrophenyl)boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various chemical and biological applications, such as in the formation of boronate esters in Suzuki-Miyaura coupling reactions . The molecular targets and pathways involved include interactions with enzymes and receptors that contain diol groups, facilitating the formation of stable complexes .
類似化合物との比較
- 3,4-Difluorophenylboronic acid
- 3-Nitrophenylboronic acid
- 4-Nitrophenylboronic acid
Comparison: (3,4-Dinitrophenyl)boronic acid is unique due to the presence of two nitro groups, which significantly influence its reactivity and properties. Compared to other boronic acids, it exhibits distinct electronic and steric effects, making it particularly useful in specific synthetic applications .
特性
分子式 |
C6H5BN2O6 |
|---|---|
分子量 |
211.93 g/mol |
IUPAC名 |
(3,4-dinitrophenyl)boronic acid |
InChI |
InChI=1S/C6H5BN2O6/c10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15/h1-3,10-11H |
InChIキー |
UPHSQBGGOHFKOQ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17,22-pentamethyl-23H-porphyrin-2-yl]propanoic acid](/img/structure/B15287370.png)
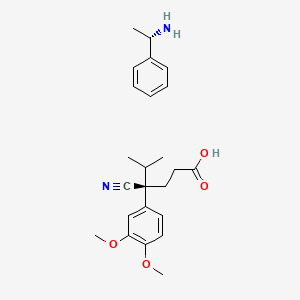
![3-[2-(4-Chloro-benzyl)-benzoimidazol-1-yl]-2-methyl-propionic acid](/img/structure/B15287375.png)
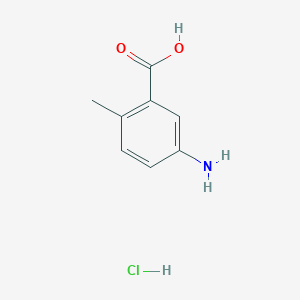
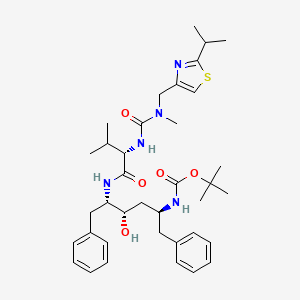
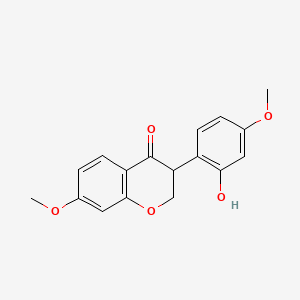
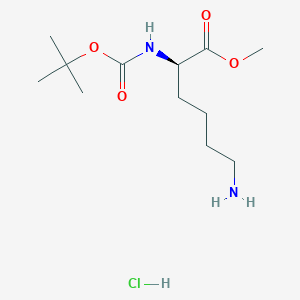

![2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B15287415.png)
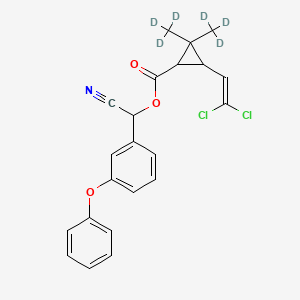
![3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid](/img/structure/B15287429.png)
![[2-(Benzoyloxymethyl)-3-oxocyclobutyl]methyl benzoate](/img/structure/B15287436.png)
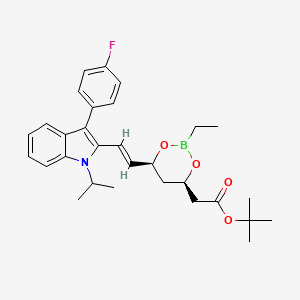
![8-bromo-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one hydrochloride](/img/structure/B15287463.png)
